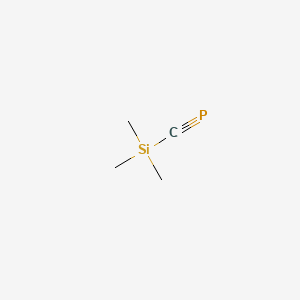
1-Phosphaethyne, 2-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phosphaethyne, 2-(trimethylsilyl)- is an organophosphorus compound with the molecular formula C₄H₉PSi and a molecular weight of 116.1735 g/mol This compound is notable for its unique structure, which includes a phosphorus-carbon triple bond and a trimethylsilyl group
Métodos De Preparación
The synthesis of 1-Phosphaethyne, 2-(trimethylsilyl)- typically involves the reaction of a suitable phosphorus precursor with a trimethylsilyl-substituted alkyne. One common method involves the use of trimethylsilylacetylene and a phosphorus halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Phosphaethyne, 2-(trimethylsilyl)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-containing compounds.
Reduction: Reduction reactions can yield phosphines or other reduced phosphorus species.
Substitution: The trimethylsilyl group can be substituted with other functional groups, leading to a wide range of derivatives.
Addition Reactions: The phosphorus-carbon triple bond can participate in addition reactions with various reagents, forming new phosphorus-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution and addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phosphaethyne, 2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Phosphaethyne, 2-(trimethylsilyl)- exerts its effects involves its ability to form strong bonds with various molecular targets. The phosphorus-carbon triple bond is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new bonds and the generation of complex molecular structures. The specific molecular targets and pathways involved depend on the particular application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
1-Phosphaethyne, 2-(trimethylsilyl)- can be compared with other similar compounds, such as:
Phosphaalkynes: These compounds also contain a phosphorus-carbon triple bond but lack the trimethylsilyl group. They are generally less stable and more reactive.
Silylphosphines: These compounds contain a silicon-phosphorus bond but do not have the phosphorus-carbon triple bond. They are used in different types of chemical reactions and have distinct properties.
Phosphines: These compounds contain a phosphorus-hydrogen or phosphorus-carbon single bond. They are widely used in catalysis and as ligands in coordination chemistry.
The uniqueness of 1-Phosphaethyne, 2-(trimethylsilyl)- lies in its combination of a phosphorus-carbon triple bond and a trimethylsilyl group, which imparts unique reactivity and stability compared to other organophosphorus compounds.
Propiedades
Número CAS |
75192-38-0 |
|---|---|
Fórmula molecular |
C4H9PSi |
Peso molecular |
116.17 g/mol |
Nombre IUPAC |
trimethylsilylmethylidynephosphane |
InChI |
InChI=1S/C4H9PSi/c1-6(2,3)4-5/h1-3H3 |
Clave InChI |
BZVBQXNVLBTWMV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
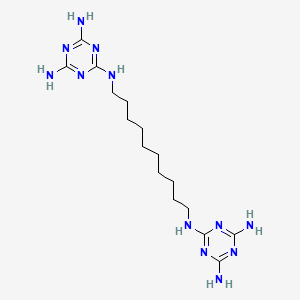


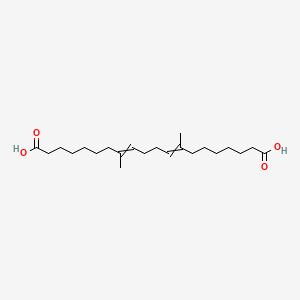
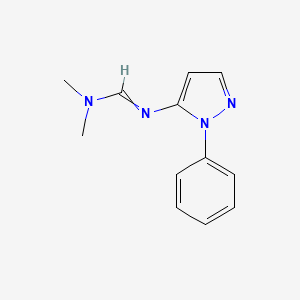
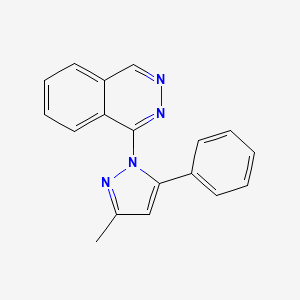
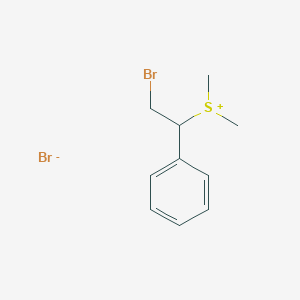

![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)

